molecular formula C13H18ClN3O B12215930 2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol

2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B12215930
M. Wt: 267.75 g/mol
InChI Key: LVNQYEOFBBEOEP-UHFFFAOYSA-N
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Description

2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group linked to a pyrazole moiety via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 1-isopropyl-1H-pyrazole-4-amine with a suitable phenolic aldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-1H-pyrazole-4-amine
  • Phenolic aldehydes
  • Quinones

Uniqueness

2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to its specific combination of a pyrazole moiety and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10(2)16-9-12(8-15-16)14-7-11-5-3-4-6-13(11)17;/h3-6,8-10,14,17H,7H2,1-2H3;1H

InChI Key

LVNQYEOFBBEOEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2O.Cl

Origin of Product

United States

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